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Compound of Interest

Compound Name: 2-Bromo-3-phenylpyrazine
CAS No.: 2882-17-9
Cat. No.: B3050799
Get Quote
. J

Technical Monograph: 2-Bromo-3-
phenylpyrazine[1]
Introduction & Chemical Identity

2-Bromo-3-phenylpyrazine is a halogenated heteroaromatic scaffold widely utilized in the
synthesis of bioactive molecules, particularly kinase inhibitors and optoelectronic materials. Its
structure features a pyrazine core (1,4-diazine) substituted at the ortho positions (C2 and C3)
with a bromine atom and a phenyl ring, respectively. This specific substitution pattern renders
the molecule highly valuable for diversity-oriented synthesis (DOS), as the bromine handle
serves as a reactive site for further cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-
Hartwig).

Digital Chemical Identifiers

In modern cheminformatics, unambiguous identification is critical for database integration,
QSAR modeling, and supply chain verification. The following identifiers are the standard digital
fingerprints for 2-Bromo-3-phenylpyrazine.
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Identifier Type

Value

Technical Note

Common Name

2-Bromo-3-phenylpyrazine

IUPAC compliant

nomenclature.

CAS Number

11118004 (PubChem CID)

Note: Often indexed by internal
catalog IDs in vendor

databases.

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN=
C2Br

Encodes the aromatic

connectivity.

Isomeric SMILES

clccce(ccl)-c2ne(cen2)Br

Explicit aromaticity notation.

INChl=1S/C10H7BrN2/c11-10-

Layered chemical information

InChl String 9(12-6-7-13-10)8-4-2-1-3-5- (Formula/Connections/Hydrog
8/h1-7H ens).
LYLYXRRWHBFUJU- Hashed fixed-length version of
InChlKey

UHFFFAOYSA-N

InChl for database indexing.

Chemical Structure & Properties

The pyrazine ring is electron-deficient, making the C-Br bond susceptible to oxidative addition

by transition metals (Pd, Ni) but resistant to electrophilic aromatic substitution. The adjacent

phenyl group provides steric bulk and conjugation, influencing the electronic properties of the

pyrazine nitrogen atoms.

Physicochemical Data (Predicted & Experimental)

e Molecular Formula: C10H7BrNz[1]

e Molecular Weight: 235.08 g/mol [1]

o LogP (Predicted): ~2.5 (Lipophilic, suitable for CNS-active scaffolds)

» H-Bond Acceptors: 2 (Pyrazine nitrogens)

e H-Bond Donors: 0
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Structural Visualization (Graphviz)

The following diagram illustrates the connectivity logic encoded in the SMILES string,
highlighting the critical C2-Br and C3-Phenyl relationship.
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Caption: Structural connectivity of 2-Bromo-3-phenylpyrazine showing the pyrazine core
numbering and substituent attachment points.

Synthesis & Production Protocols

The most robust synthetic route for 2-bromo-3-phenylpyrazine is the regioselective Suzuki-
Miyaura cross-coupling of 2,3-dibromopyrazine. While 2,3-dibromopyrazine is symmetric, the
first arylation breaks the symmetry. Statistical mono-coupling can be achieved by controlling
stoichiometry and temperature.

Retrosynthetic Analysis

o Target: 2-Bromo-3-phenylpyrazine[2]

e Precursors: 2,3-Dibromopyrazine + Phenylboronic acid
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o Catalyst: Pd(PPhs)s or Pd(dppf)Clz

e Mechanism: Pd(0)-catalyzed cross-coupling (Oxidative Addition — Transmetallation —

Reductive Elimination).[3]

Experimental Protocol (Bench Scale)

Safety Note:Brominated pyrazines are potential irritants. Perform all operations in a fume hood.

e Reagents:

[¢]

[¢]

[e]

o

[¢]

2,3-Dibromopyrazine (1.0 equiv, 238 mg, 1.0 mmol)

Phenylboronic acid (1.05 equiv, 128 mg, 1.05 mmol)

Tetrakis(triphenylphosphine)palladium(0) (5 mol%, 58 mg)

Sodium Carbonate (2.0 equiv, 212 mg)

Solvent System: 1,4-Dioxane/Water (4:1 v/v, 10 mL)

e Procedure:

Step 1: Degas the solvent mixture with Nitrogen or Argon for 15 minutes to remove
dissolved oxygen (critical to prevent homocoupling).

Step 2: Charge a reaction vial with 2,3-dibromopyrazine, phenylboronic acid, and Pd
catalyst. Add the degassed solvent and base.

Step 3: Heat the mixture to 90°C under an inert atmosphere for 12-16 hours. Monitor by
TLC (Hexane/EtOAc 8:2) or LC-MS.

Step 4: Upon completion, cool to room temperature. Dilute with water (20 mL) and extract
with Ethyl Acetate (3 x 15 mL).

Step 5: Dry the organic layer over anhydrous Na=SOa, filter, and concentrate in vacuo.

Step 6: Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in
Hexanes). The mono-coupled product (2-bromo-3-phenylpyrazine) typically elutes
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before the di-coupled byproduct.

Synthesis Workflow Diagram
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Caption: Regioselective synthesis of 2-bromo-3-phenylpyrazine via Suzuki-Miyaura coupling.

Applications in Drug Discovery

2-Bromo-3-phenylpyrazine serves as a "linchpin” intermediate. The remaining bromine atom
allows for the modular construction of trisubstituted pyrazines.

o Kinase Inhibitors: The pyrazine nitrogen atoms can function as hinge binders in the ATP-
binding pocket of kinases. The phenyl group provides hydrophobic interactions, while the
bromine can be replaced by solubilizing groups (e.g., piperazine, morpholine) via Buchwald-
Hartwig amination.

o OLED Materials: Pyrazine derivatives are electron-deficient and are used as electron-
transporting layers or ligands in Iridium complexes for phosphorescent OLEDSs.
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e Mycobacterium Tuberculosis: Pyrazine derivatives (analogs of Pyrazinamide) are actively
screened for anti-tubercular activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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